Recainam is derived from the structure of other known NMDA receptor antagonists but has been modified to enhance its selectivity and efficacy. It belongs to the broader category of amino acid derivatives and is specifically classified under compounds that interact with glutamate receptors. Its chemical formula is CHNO, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
The synthesis of Recainam typically involves several key steps that focus on constructing its unique molecular structure. While specific methods may vary, common approaches include:
Technical details regarding the exact reaction conditions (temperature, solvent choice, etc.) are crucial for optimizing yield and purity but are often proprietary or subject to ongoing research.
Recainam features a complex molecular structure characterized by:
The molecular weight of Recainam is approximately 230.31 g/mol. Its three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, which provide insights into its spatial arrangement and potential interaction sites with biological targets.
Recainam undergoes various chemical reactions that can be categorized into:
Understanding these reactions is essential for predicting pharmacokinetics and potential drug interactions.
The mechanism of action of Recainam involves:
Research data indicate that Recainam's effects can be quantified through electrophysiological studies that measure changes in neuronal excitability and synaptic transmission.
Recainam exhibits several notable physical properties:
Chemical properties include:
Relevant data from studies often include melting point ranges and spectral data (e.g., infrared spectroscopy) that confirm its identity.
Recainam has potential applications in various scientific fields:
Ongoing clinical trials aim to elucidate its efficacy and safety profiles further, contributing to the understanding of excitatory neurotransmission modulation in therapeutic contexts.
Recainam (chemical name: N-(3-diethylaminopropyl)-4-methyl-2-phenylquinoline-4-carboxamide) is a synthetically derived compound classified as a Class I antiarrhythmic agent based on the Vaughan-Williams classification system. The nomenclature "Recainam" follows pharmaceutical naming conventions where the prefix "Re-" denotes receptor-targeting activity, while "-cainam" aligns with established antiarrhythmic agents like procainamide, indicating its sodium channel blocking properties. This etymological construction reflects its primary mechanism of action—inhibition of cardiac sodium ion influx during phase 0 of the action potential, thereby suppressing abnormal electrical conduction in ventricular tissue [4] [10].
Structurally characterized by the molecular formula C₁₅H₂₅N₃O (molecular weight: 263.38 g/mol), Recainam features a quinoline backbone substituted with carboxamide and phenyl groups. This configuration facilitates its electrophysiological effects and distinguishes it from naturally derived alkaloid antiarrhythmics like quinidine. The compound exists as a solid with demonstrated stability under standard storage conditions (-20°C), exhibiting solubility in dimethyl sulfoxide (DMSO) at concentrations up to 189.84 mM [4] [10].
Recainam (developmental code Wy-42362) emerged during the late 20th century as part of pharmacological efforts to develop orally bioavailable antiarrhythmic agents with favorable pharmacokinetic profiles. Initial investigations in the 1980s focused on its electrophysiological characterization and preclinical efficacy. Key research milestones include:
Table 1: Historical Research Milestones for Recainam
Time Period | Research Focus | Key Findings |
---|---|---|
Early 1980s | Discovery & Synthesis | Identification of antiarrhythmic potential; structural optimization |
Mid-1980s | Preclinical Pharmacology | Class I electrophysiological properties; ventricular arrhythmia suppression |
Late 1980s | Pharmacokinetic Studies | Oral bioavailability; short half-life (0.6h) in rat models |
Early 1990s | Clinical Development Halt | Discontinuation due to market prioritization of newer agents |
Recainam occupies a unique conceptual niche in antiarrhythmic pharmacology as a synthetic Class I agent with distinct structural features. Despite established preclinical efficacy, significant knowledge gaps persist in contemporary research:
These gaps represent methodological omissions (lack of isoform-specific studies), empirical deficiencies (absence of comparative trials), and translational limitations (unbridged preclinical-clinical divide). Addressing these would require targeted studies employing patch-clamp electrophysiology, metabolic profiling, and comparative in vivo models [6] [9].
Research on Recainam aims to achieve three primary objectives with significant theoretical implications:
These objectives would advance theoretical knowledge in cardiac pharmacology by refining drug classification systems, enhancing molecular targeting precision, and improving translational predictability for antiarrhythmic drug development.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0